Bfl-1 Counterscreen Potency Defines its Role as a Ubc13 Polyubiquitin Inhibitor False Positive Control
In a quantitative high-throughput screen (qHTS) for Ubc13 polyubiquitin inhibitors, this compound was confirmed as a hit but then counterscreened against Bfl-1 (Bcl-2-related protein A1). It demonstrated an IC50 of 20,000 nM against Bfl-1, which is comparable to its activity against the primary target Ubc13, identifying it as a non-selective false positive rather than a true Ubc13 inhibitor [1]. This profile starkly contrasts with selective Ubc13 inhibitors that show >10-fold selectivity over Bfl-1. This defined inactivity makes it an essential negative control for any subsequent Ubc13 or Bfl-1 assay validation [1].
| Evidence Dimension | Inhibitory potency (IC50) in a counterscreen assay for Bfl-1 (Bcl-2-related protein A1) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Selective Ubc13 inhibitors (e.g., from the same MLPCN probe project) typically show >10-fold selectivity window (IC50 > 200,000 nM or no activity against Bfl-1). |
| Quantified Difference | The target compound is equipotent or more potent against the counterscreen target Bfl-1 than the primary target Ubc13, a ~0-fold selectivity window, defining it as a false positive. |
| Conditions | TR-FRET assay based on FITC-Bid BH3 peptide binding to GST-Bfl-1 in the presence of Terbium-labeled anti-GST antibody. Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). |
Why This Matters
This data is the sole basis for scientifically justified procurement: the compound is not a lead or a tool for Bfl-1, but a validated negative/false-positive control essential for assay quality control (QC) in ubiquitin pathway drug discovery.
- [1] PubChem BioAssay AID 504689: Dose Response confirmation of UBC13 Polyubiquitin Inhibitors using a Bfl-1 counterscreen. Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). View Source
